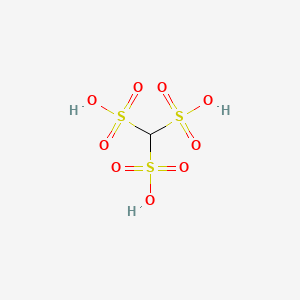![molecular formula C7H4BrNO B1605770 3-Bromofuro[2,3-c]pyridine CAS No. 92404-66-5](/img/structure/B1605770.png)
3-Bromofuro[2,3-c]pyridine
Overview
Description
3-Bromofuro[2,3-c]pyridine is a heterocyclic organic compound that features a fused ring system consisting of a furan ring and a pyridine ring with a bromine atom attached at the third position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromofuro[2,3-c]pyridine typically involves the bromination of furo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Another approach involves the direct bromination of furo[2,3-c]pyridine using bromine in the presence of a Lewis acid catalyst like iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
3-Bromofuro[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid in a Suzuki-Miyaura reaction yields 3-phenylfuro[2,3-c]pyridine .
Scientific Research Applications
3-Bromofuro[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polyheterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound finds use in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromofuro[2,3-c]pyridine in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the fused ring system facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . This binding can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-c]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromopyridine: Contains a single pyridine ring with a bromine atom, offering different reactivity and applications.
3-Bromofuro[3,2-b]pyridine: Another isomer with the bromine atom in a different position, leading to distinct chemical properties.
Uniqueness
3-Bromofuro[2,3-c]pyridine is unique due to its fused ring structure and the presence of a bromine atom, which confer specific reactivity patterns and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-bromofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJRECIUOPOGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348913 | |
| Record name | 3-bromofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92404-66-5 | |
| Record name | 3-bromofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B1605702.png)





